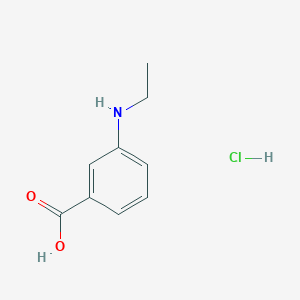

3-(Ethylamino)benzoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various methods such as heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid to prepare ethyl 3-(benzoylamino)-1H-indole-2-carboxylates . Another synthesis method includes the Knoevenagel condensation reaction, which was used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . These methods could potentially be adapted for the synthesis of 3-(Ethylamino)benzoic acid;hydrochloride by incorporating the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, 3-Ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was characterized by IR-spectroscopy and supported by quantum chemical calculations . The geometry of these compounds is often characterized by intramolecular hydrogen bonds and specific torsion angles, which could be similar in the structure of 3-(Ethylamino)benzoic acid;hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes reactions such as hydrolysis, decarboxylation, and esterification . For example, the hydrolysis of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate afforded the corresponding carboxylic acid . The esterification of benzoic acid with 2-ethylhexanol was catalyzed by AMO-LDH-derived mixed oxides . These reactions provide a basis for understanding how 3-(Ethylamino)benzoic acid;hydrochloride might react under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure and functional groups. For example, the presence of acid and base sites in the catalysts used for esterification affects the conversion rates of benzoic acid . The molecular structure, such as the conformation about the C=C bond, influences the crystallization and the antimicrobial and antioxidant activities of the compounds . These properties are crucial for understanding the behavior of 3-(Ethylamino)benzoic acid;hydrochloride in various environments and applications.

Applications De Recherche Scientifique

Receptor Binding Properties

- Substituted Benzamides as Dopamine-D2 Antagonists : Research on substituted benzamides like eticlopride highlights their ability to selectively block dopamine-D2 binding sites in the rat brain, making them valuable tools for studying dopamine-D2 receptors (Hall, Köhler, & Gawell, 1985). These compounds exhibit high affinity and selectivity, essential for understanding dopaminergic functions in the brain.

Chemical Synthesis and Characterization

- Synthetic Routes to Benzoic Acid Derivatives : Investigations into the synthesis and properties of various benzoic acid derivatives, including their dimerizations and chemical shifts in nuclear magnetic resonance spectra, contribute to the broader understanding of benzoic acid chemistry and its potential applications in creating new chemical entities (Sainsbury, 1975).

Biological Applications

- Fluorescence Probes for Reactive Oxygen Species : The development of novel fluorescence probes like HPF and APF for detecting highly reactive oxygen species in biological systems indicates the potential of benzoic acid derivatives in bioanalytical chemistry. These probes offer a reliable way to study oxidative stress and its implications in various diseases (Setsukinai et al., 2003).

Antimicrobial and Antiproliferative Properties

- Antimicrobial and Antitumor Activities : Studies on derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid have demonstrated significant antimicrobial and antitumor activities, suggesting the therapeutic potential of benzoic acid derivatives in treating infections and cancer (Zarafu, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-(ethylamino)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-10-8-5-3-4-7(6-8)9(11)12;/h3-6,10H,2H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNWALUUFNVGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylamino)benzoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2531166.png)

![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)

![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)

![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)

![6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2531183.png)

![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)